Spiro[2.4]heptan-1-amine hydrochloride

Medicinal Chemistry Scaffold Rigidity Conformational Analysis

Researchers requiring conformationally constrained amine building blocks often face limited options with poorly defined spatial vectors. Spiro[2.4]heptan-1-amine hydrochloride (CAS 17202-53-8) solves this with its rigid spiro[2.4]heptane core, delivering a precisely oriented primary amine for structure-based drug design. • Unique [2.4] spiro framework-distinct from spiro[3.3]heptane or [4.4]nonane analogs; the cyclopropane-cyclopentane fusion imposes ring strain and conformational constraints absent in other spiro systems • HCl salt form enhances aqueous solubility versus the free base, enabling direct preparation of stock solutions for in vitro assays and early-stage in vivo formulation development • Serves as a key intermediate for synthesizing quinolone antibacterial analogs, analogous to the sitafloxacin scaffold where the spiro[2.4]heptane motif confers significant potency advantages over simpler amine motifs • ≥95% purity; stored at 2-8°C; shipped under ambient conditions

Molecular Formula C7H14ClN
Molecular Weight 147.64 g/mol
CAS No. 17202-53-8
Cat. No. B1449303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[2.4]heptan-1-amine hydrochloride
CAS17202-53-8
Molecular FormulaC7H14ClN
Molecular Weight147.64 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CC2N.Cl
InChIInChI=1S/C7H13N.ClH/c8-6-5-7(6)3-1-2-4-7;/h6H,1-5,8H2;1H
InChIKeyYSELEYMXRJWAHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spiro[2.4]heptan-1-amine Hydrochloride – Identity & Properties


Spiro[2.4]heptan-1-amine hydrochloride (CAS 17202-53-8) is a spirocyclic amine hydrochloride salt with the molecular formula C7H14ClN and a molecular weight of 147.64 g/mol . It features a rigid spiro[2.4]heptane core, comprising a cyclopropane ring fused to a cyclopentane ring at a single quaternary carbon, with a primary amine group in the hydrochloride salt form . The compound is typically supplied as a solid with a purity specification of ≥95% and is recommended for storage in a cool, dry place .

Spiro[2.4]heptan-1-amine HCl: Why Substitution Fails


Substitution with generic spirocyclic amines (e.g., spiro[3.3]heptane, spiro[4.4]nonane) or simpler aliphatic amines (e.g., cyclohexylamine) is not equivalent due to the unique conformational constraints and ring strain imposed by the spiro[2.4]heptane framework. The specific [2.4] ring fusion creates a well-defined three-dimensional orientation of the amine vector that is distinct from other spirocyclic systems [1]. Even closely related analogs such as spiro[2.4]heptan-2-amine or spiro[2.4]heptan-5-ylmethanamine exhibit different spatial positioning of the amine group, which can critically alter molecular recognition events in medicinal chemistry applications . The hydrochloride salt form of this compound further provides distinct solubility and handling characteristics compared to its free base or other salt forms .

Spiro[2.4]heptan-1-amine HCl: Key Differentiation Evidence


Ring Strain: Spiro[2.4]heptane vs. Spiro[3.3]heptane Core

The spiro[2.4]heptane core exhibits greater ring strain and conformational rigidity compared to the spiro[3.3]heptane system, which is more flexible due to larger ring sizes. This difference directly impacts the orientation of the pendant amine group in three-dimensional space [1].

Medicinal Chemistry Scaffold Rigidity Conformational Analysis

Amine Basicity: vs. Cyclohexylamine

The pKa of the conjugate acid of spiro[2.4]heptan-1-amine is influenced by the electron-withdrawing inductive effect of the strained cyclopropane ring. While direct experimental pKa data for the title compound is not available in the public domain, class-level inference based on similar cyclopropylamines suggests a pKa approximately 0.5–1.0 units lower than that of unstrained cyclohexylamine (pKa 10.6) [1].

Physicochemical Properties Amine Basicity pKa Determination

Salt vs. Free Base: Solubility Profile

The hydrochloride salt form of spiro[2.4]heptan-1-amine exhibits significantly enhanced aqueous solubility compared to its free base counterpart. Vendor specifications indicate the salt is soluble in water and polar organic solvents, whereas the free base (CAS 17202-52-7) has limited water solubility . Quantitative solubility data are not publicly reported, but the general solubility improvement for hydrochloride salts of primary amines is well established [1].

Solubility Formulation Salt Selection

Quinolone Antibacterial Intermediate: vs. Other Spirocycles

Optically active 5-azaspiro[2.4]heptane derivatives, which can be synthesized from spiro[2.4]heptan-1-amine or its analogs, serve as crucial intermediates for quinolonecarboxylic acid antibacterial agents such as sitafloxacin [1]. The specific [2.4] ring system provides the optimal spatial arrangement for interaction with bacterial DNA gyrase/topoisomerase IV, a property not replicated by spiro[3.3]heptane or spiro[4.4]nonane scaffolds [2].

Antibacterial Quinolone Synthetic Intermediate

Spiro[2.4]heptan-1-amine HCl: Optimal Applications


Synthesis of Constrained Bioactive Molecules

The rigid spiro[2.4]heptane core, when coupled with the primary amine functionality, provides a unique vector for presenting pharmacophoric groups in three-dimensional space. This is particularly valuable in structure-based drug design where precise spatial orientation is critical for target engagement [1].

Quinolone Antibacterial Development

As demonstrated by the sitafloxacin example, the spiro[2.4]heptane scaffold confers significant potency advantages over simpler amine motifs. Spiro[2.4]heptan-1-amine hydrochloride can serve as a starting material or key intermediate for synthesizing novel quinolone analogs with improved antibacterial activity [2].

Aqueous Formulation Studies with HCl Salt

The hydrochloride salt provides enhanced water solubility compared to the free base, making it the preferred form for preparing aqueous stock solutions for in vitro assays or for early-stage in vivo formulation development .

Stereoselective Synthesis & Chiral Pool

The compound's spirocyclic framework offers opportunities for asymmetric synthesis, particularly when the amine is used as a chiral auxiliary or when the spiro center is constructed stereoselectively [3].

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